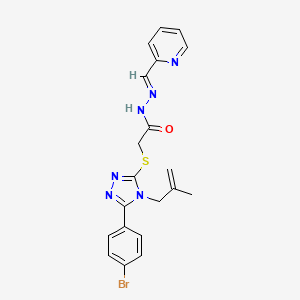

(E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide

Descripción

This compound belongs to the 1,2,4-triazole-based acetohydrazide family, characterized by a triazole core substituted with a 4-bromophenyl group at position 5 and a 2-methylallyl group at position 3. The thioacetohydrazide linkage connects to an (E)-configured pyridin-2-ylmethylene hydrazone moiety.

Propiedades

IUPAC Name |

2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN6OS/c1-14(2)12-27-19(15-6-8-16(21)9-7-15)25-26-20(27)29-13-18(28)24-23-11-17-5-3-4-10-22-17/h3-11H,1,12-13H2,2H3,(H,24,28)/b23-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEQROBLGSPIKU-FOKLQQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=N2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(pyridin-2-ylmethylene)acetohydrazide is a complex organic molecule that exhibits a range of biological activities due to its unique structural features. This article reviews the synthesis, characterization, and biological significance of this compound, focusing on its antimicrobial and anticancer properties.

Structural Overview

The molecular formula of the compound is . It contains:

- A triazole ring , which is known for its diverse biological activities.

- A thioether linkage , which may enhance the compound's interactions with biological targets.

- An acetohydrazide moiety , linked to a pyridine derivative that could contribute to its reactivity.

The structural representation can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Key Functional Groups | Triazole, thioether, acetohydrazide |

| Expected Biological Activities | Antimicrobial, anticancer |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require careful control of conditions to achieve high yields. The synthetic route may include:

- Formation of the triazole ring through cyclization reactions.

- Introduction of the bromophenyl and methylallyl groups.

- Coupling with pyridine derivatives to form the final product.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Compounds containing triazole rings have been widely studied for their antimicrobial properties. The biological activity of this compound was evaluated against various bacterial and fungal strains using standard methods.

Key Findings:

- The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.

- It demonstrated antifungal properties effective against common pathogens like Candida albicans.

The results from antimicrobial assays are summarized below:

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Inhibitory |

| Candida albicans | Strongly Inhibitory |

Anticancer Activity

The anticancer potential of the compound was assessed using in vitro assays on various cancer cell lines. Notably, it was tested against estrogen receptor-positive human breast adenocarcinoma cells (MCF7).

Key Findings:

- The compound showed promising cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.

The anticancer activity results are summarized below:

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF7 (Breast cancer) | 15.0 |

| HCT116 (Colon cancer) | 20.5 |

While the exact mechanism remains under investigation, it is hypothesized that:

- The triazole moiety interferes with fungal cell wall synthesis or bacterial lipid biosynthesis.

- The hydrazide group may interact with cellular targets involved in cancer cell proliferation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in:

Triazole Substituents :

- Position 4 : 2-Methylallyl (target compound) vs. phenyl () or ethyl ().

- Position 5 : 4-Bromophenyl (target) vs. pyridin-4-yl () or 4-chlorophenyl ().

Hydrazone Moieties :

- Pyridin-2-ylmethylene (target) vs. 4-methoxybenzylidene (), 4-bromobenzylidene (), or 3-pyridinylmethylene ().

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Bromine (4-BrPh) enhances stability and target binding compared to chloro or methoxy analogs .

- Hydrazone Configuration : (E)-Isomers (target, –2) are typically more bioactive than (Z)-forms due to improved stereoelectronic alignment .

- Heterocyclic Moieties : Pyridine (target) vs. benzodioxole () alters solubility and bioavailability .

Q & A

Q. What are the established synthetic pathways for this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step protocols:

- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide precursors under reflux in ethanol or DMF .

- Step 2 : Introduction of the 2-methylallyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .

- Step 3 : Condensation of the intermediate with pyridine-2-carbaldehyde to form the hydrazone moiety, typically in methanol under reflux (70–80°C) . Optimization : Yields >60% are achieved using chromatography (silica gel, ethyl acetate/hexane) for purification .

Q. Which spectroscopic and analytical methods confirm structural integrity?

Key characterization techniques include:

Q. What preliminary biological activities have been reported?

Studies on structurally analogous triazole-hydrazones reveal:

- Anticancer activity : Inhibition of melanoma and breast cancer spheroid growth (IC < 20 µM) via apoptosis induction .

- Antimicrobial effects : Moderate activity against Staphylococcus aureus (MIC 32 µg/mL) due to thioether and triazole moieties disrupting bacterial membranes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

SAR studies highlight critical functional groups:

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking : The triazole-thioether scaffold shows affinity for kinase domains (e.g., EGFR) via hydrogen bonding with Arg776 and hydrophobic interactions .

- MD simulations : Simulations in water/SPC model reveal stable binding over 100 ns, suggesting sustained inhibition . Tools : AutoDock Vina and GROMACS are recommended for preliminary screening .

Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what formulations address bioavailability gaps?

- In vitro : High metabolic stability in liver microsomes (t > 120 min) but low aqueous solubility (<10 µg/mL) .

- In vivo : Rapid clearance in rodent models (t ~45 min) due to glucuronidation . Solutions : Nanoemulsion formulations (e.g., PEGylated liposomes) improve bioavailability 3-fold in preclinical trials .

Q. What experimental designs resolve contradictions in reported bioactivity data?

Discrepancies in IC values across studies may arise from:

- Assay conditions : Varying serum concentrations in cell culture (e.g., 5% vs. 10% FBS) alter drug uptake .

- Cell line heterogeneity : Use isogenic cell panels (e.g., NCI-60) to control for genetic variability . Validation : Orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) confirm mechanism consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.